molecular formula C22H17N3O2 B4178628 2,3-bis(4-methylphenyl)-6-nitroquinoxaline

2,3-bis(4-methylphenyl)-6-nitroquinoxaline

Cat. No.: B4178628
M. Wt: 355.4 g/mol
InChI Key: RKLRTDQKICXLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis(4-methylphenyl)-6-nitroquinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(4-methylphenyl)-6-nitroquinoxaline typically involves the condensation of 4-methylbenzil with 2,3-diaminonaphthalene in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-bis(4-methylphenyl)-6-nitroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Cycloaddition: The quinoxaline core can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

    Cycloaddition: Dienophiles or dipolarophiles, suitable solvents (e.g., dichloromethane).

Major Products:

    Reduction: 2,3-bis(4-methylphenyl)-6-aminoquinoxaline.

    Substitution: Halogenated or nitrated derivatives of the compound.

    Cycloaddition: Various cycloadducts depending on the reactants used.

Scientific Research Applications

2,3-bis(4-methylphenyl)-6-nitroquinoxaline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and photophysical properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,3-bis(4-methylphenyl)-6-nitroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities. The nitro group plays a crucial role in generating reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.

Comparison with Similar Compounds

    2,3-diphenylquinoxaline: Lacks the nitro group, resulting in different chemical and biological properties.

    2,3-bis(4-methylphenyl)quinoxaline: Similar structure but without the nitro group, leading to variations in reactivity and applications.

    6-nitroquinoxaline: Contains the nitro group but lacks the 4-methylphenyl substituents, affecting its overall properties.

Uniqueness: 2,3-bis(4-methylphenyl)-6-nitroquinoxaline is unique due to the presence of both the 4-methylphenyl groups and the nitro group, which confer distinct electronic and steric effects. These features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2,3-bis(4-methylphenyl)-6-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)24-20-13-18(25(26)27)11-12-19(20)23-21/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLRTDQKICXLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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